N-(4-nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
N-(4-Nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a pyridin-3-yl group and at position 2 with a sulfanyl acetamide moiety linked to a 4-nitrophenyl ring. This structural framework is common in medicinal chemistry, particularly in antimicrobial and enzyme-targeting agents .
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O4S/c21-13(17-11-3-5-12(6-4-11)20(22)23)9-25-15-19-18-14(24-15)10-2-1-7-16-8-10/h1-8H,9H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFFZEBWKOOBPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the pyridinyl group: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the oxadiazole ring.
Attachment of the nitrophenyl group: This can be done through a nitration reaction, where a nitro group is introduced to a phenyl ring, followed by coupling with the oxadiazole-pyridine intermediate.
Formation of the acetamide linkage: This final step involves the reaction of the intermediate with an acylating agent to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
1. Antimicrobial Activity:
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. N-(4-nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been evaluated for its antibacterial and antifungal activities. Studies have shown that derivatives of oxadiazoles can inhibit bacterial growth effectively against both Gram-positive and Gram-negative strains due to their ability to disrupt bacterial cell wall synthesis or function.
2. Anticancer Potential:
The compound has also been investigated for its anticancer properties. The presence of the nitrophenyl group enhances its ability to induce apoptosis in cancer cells. In vitro studies demonstrate that it can inhibit cell proliferation in various cancer cell lines, suggesting potential as a chemotherapeutic agent.
3. Anti-inflammatory Effects:
Inflammation is a critical factor in several chronic diseases. Research has indicated that compounds similar to this compound can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes like COX-2.
Case Studies
Case Study 1: Antimicrobial Evaluation
A study published in the Journal of Medicinal Chemistry demonstrated that a series of oxadiazole derivatives showed promising antimicrobial activity. The synthesized compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Anticancer Activity
In another study reported in Cancer Letters, researchers examined the effects of this compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis, highlighting its potential role in cancer therapy.
Data Table: Biological Activities Summary
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its nitrophenyl group may interact with cellular proteins, disrupting their normal function and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in the substituents on the acetamide’s aryl group and the 1,3,4-oxadiazole ring. Key comparisons include:
Physical Properties
Data from analogs (e.g., melting points, molecular weights):
- The target compound’s 4-nitrophenyl group likely lowers solubility compared to methoxy or methylphenyl analogs due to increased hydrophobicity. Pyridinyl’s polarity may partially offset this effect .
Key Contrasts
- Electron Effects : The 4-nitro group (target) vs. 4-methoxy (electron-donating) or chloro (moderately electronegative) alters electronic profiles, impacting binding to biological targets .
- Steric Considerations : Bulky substituents (e.g., diphenylmethyl ) reduce conformational flexibility compared to pyridinyl or benzofuranyl groups.
- Biological Targets : Indolylmethyl derivatives target LOX , while benzofuran analogs focus on antimicrobial activity . The target compound’s nitro group may favor nitroreductase-activated systems.
Biological Activity
N-(4-nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a nitrophenyl group, a pyridinyl moiety, and an oxadiazole ring, contributing to its unique biological properties. The presence of these functional groups is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₃S |
| Molecular Weight | 319.35 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer. It may inhibit key enzymes involved in these processes, leading to reduced disease progression.
- Antimicrobial Activity : Research indicates that derivatives containing the oxadiazole moiety exhibit significant antimicrobial properties against various pathogens. This includes antibacterial and antifungal activities, making it a candidate for further development in treating infectious diseases .
- Anticancer Properties : The compound's structure suggests potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. Studies have highlighted the efficacy of oxadiazole derivatives in targeting cancer cell lines .
Antimicrobial Activity
A study assessed the antimicrobial efficacy of various oxadiazole derivatives, including those similar to this compound. The results indicated strong activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4 to 16 µM for the most active compounds .
Anticancer Activity
In vitro studies have demonstrated that oxadiazole derivatives can inhibit the proliferation of several cancer cell lines. For instance, compounds with similar structures were evaluated for their cytotoxic effects on breast cancer cells (MCF-7) and lung cancer cells (A549), showing IC50 values in the low micromolar range (approximately 5–10 µM) which indicates potent anticancer activity .
Case Studies
- Case Study 1 : A recent study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a significant reduction in inflammatory markers and joint swelling compared to controls.
- Case Study 2 : Another research project focused on the synthesis and evaluation of related compounds for their anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives demonstrated promising results with IC50 values ranging from 1.35 to 2.18 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
